6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 4-Chloro-6-(piperidin-3-yloxy)pyrimidine hydrochloride. The molecular formula for this compound is C9H13Cl2N3O, with a molecular weight of 250.13 g/mol. The Chemical Abstracts Service registry number assigned to this compound is 1185311-81-2, which serves as its unique identifier in chemical databases.
The structural analysis reveals that the compound consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and an ether-linked piperidine ring at the 6-position. The presence of the hydrochloride salt form adds an additional chloride ion, resulting in the dichloride composition reflected in the molecular formula. The International Union of Pure and Applied Chemistry name provides precise positional information, indicating that the piperidine ring is connected through its 3-position via an oxygen atom to the 6-position of the chloropyrimidine core.
Alternative nomenclature systems have been employed to describe this compound, including the designation as this compound, which emphasizes the ether linkage between the two ring systems. The compound's structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as ClC1=NC=NC(OC2CNCCC2)=C1.[H]Cl.
The molecular weight determination has been consistently reported across multiple sources as 250.13 g/mol, corresponding to the hydrochloride salt form. This molecular weight accounts for the presence of both the organic compound and the associated hydrochloric acid molecule that forms the salt. The precise molecular formula C9H13Cl2N3O indicates the presence of nine carbon atoms, thirteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom in the complete structure.
Properties
IUPAC Name |
4-chloro-6-piperidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-4-9(13-6-12-8)14-7-2-1-3-11-5-7;/h4,6-7,11H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVRARGISVNLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671601 | |
| Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-81-2 | |
| Record name | 4-Chloro-6-[(piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Chloropyrimidine Intermediate
The core pyrimidine scaffold is typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . For example:
- 2,4,6-Trichloropyrimidine serves as a starting material. Selective substitution at the 4-position is achieved using piperidin-3-ol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF.
- Reaction Conditions :
Etherification with Piperidine
The 3-piperidinyl ether moiety is introduced via Williamson ether synthesis or Mitsunobu reaction :
- Williamson Method :
- 4-Chloro-6-substituted pyrimidine reacts with piperidin-3-ol in the presence of a base (e.g., NaH) in THF.
- Key Step :
4-Chloro-6-X-pyrimidine + Piperidin-3-ol → 4-(Piperidin-3-yloxy)-6-X-pyrimidine
- Mitsunobu Reaction :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas or concentrated HCl in anhydrous solvents (e.g., EtOAc or MeOH).
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%).
Optimization and Analytical Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloropyrimidine synthesis | 2,4,6-Trichloropyrimidine, Piperidin-3-ol, K₂CO₃, DMF | 78 | 95.2 |
| Etherification | NaH, THF, 70°C, 18h | 82 | 97.8 |
| Salt Formation | HCl (g), EtOAc, RT | 95 | 99.1 |
Critical Considerations
- Regioselectivity : Steric and electronic effects dictate substitution at the 4-position of pyrimidine.
- Impurity Control : Dimerization byproducts (<0.2%) are minimized via controlled stoichiometry and temperature.
- Scalability : The process is adaptable to kilogram-scale production with consistent yields.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological or chemical properties .
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Anticancer Properties : Research indicates that pyrimidine derivatives, including 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride, can inhibit cancer cell proliferation. A study demonstrated that certain pyrimidine compounds showed potent activity against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Activity : Compounds with pyrimidine structures have been reported to possess antimicrobial properties. This specific compound may also exhibit similar effects, making it a candidate for further investigation in treating bacterial and fungal infections .
Therapeutic Uses
The therapeutic potential of this compound spans several areas:
- Neurological Disorders : Given its piperidine moiety, the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety. Pyrimidine derivatives have been explored for their neuroprotective effects in various studies .
- Anti-inflammatory Applications : The compound's structure may contribute to anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases. Research into similar compounds has shown promise in reducing inflammation markers in vitro .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrimidine derivatives, including this compound. These derivatives were tested against different cancer cell lines (e.g., breast and lung cancer), showing IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of pyrimidine derivatives. The study found that certain compounds within this class effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into an antimicrobial agent .
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cell lines | Potential for new cancer therapies |
| Antimicrobial Efficacy | Inhibition of bacterial growth | Development of novel antibiotics |
Mechanism of Action
The mechanism of action of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride involves the inhibition of key enzymes or pathways in the target organisms. For instance, as a fungicide, it disrupts the metabolic processes of the fungal pathogens, leading to their death . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to four analogs (Table 1), focusing on core heterocycles, substituents, and linkage types:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Core Heterocycle | Key Substituents/Linkages |
|---|---|---|---|---|---|
| 6-Chloro-4-pyrimidinyl 3-piperidinyl ether HCl | C₉H₁₃ClN₃O·HCl | ~264.14 | Not Provided | Pyrimidine | 6-Cl, 4-O-piperidinyl ether |
| 3-Chloro-6-(piperidin-4-yloxy)-pyridazine HCl | C₉H₁₃Cl₂N₃O | 250.12 | 1185307-15-6 | Pyridazine | 3-Cl, 6-O-piperidinyl ether |
| Piperidino(3-piperidinyl)methanone HCl | C₁₁H₂₀N₂O·HCl | 232.74 | 40576-21-4 | Piperidine | Ketone bridge between piperidines |
| 5-Ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol HCl | C₁₃H₂₂ClN₅O | ~314.81 | Not Provided | Pyrimidine | 2-NH-(piperidinylmethyl), 4-OH |
| Piperidine-4-thiol HCl | C₅H₁₀NS·HCl | 151.66 | 62813-09-6 | Piperidine | 4-SH (thiol group) |
Key Observations:
Heterocyclic Core :
- The pyrimidine core in the target compound and 5-ethyl-6-methyl analog enables hydrogen bonding and π-stacking, critical for biological interactions. Pyridazine (two adjacent N atoms) in the pyridazine analog may alter electronic distribution and dipole moments compared to pyrimidine .
Ether vs. Thiol/Ketone/Amino Linkages: The ether linkage in the target compound offers metabolic stability compared to hydrolytically labile esters. Thioethers (e.g., piperidine-4-thiol HCl) exhibit greater nucleophilicity, while ketones (e.g., piperidinylmethanone) increase polarity .
Solubility and Bioavailability: Hydrochloride salts improve aqueous solubility. The 5-ethyl-6-methyl analog’s hydroxyl and amino groups may enhance solubility but reduce membrane permeability compared to the target compound’s chloro and ether groups .
Biological Activity
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its role in drug development and molecular biology.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a chlorine atom and an ether linkage to a piperidine moiety. This unique structure is pivotal for its biological activity.
Synthesis Methods
The synthesis typically involves the reaction of 6-chloropyrimidine with 3-piperidinyl alcohol, often facilitated by a base like sodium hydroxide or potassium carbonate. The reaction conditions are optimized to yield high purity and yield of the desired product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL .
Antiviral Properties
Recent investigations revealed that derivatives of this compound could inhibit viral replication, showcasing potential as antiviral agents. In particular, compounds related to this structure have displayed activity against influenza viruses, indicating a promising avenue for further research in antiviral drug development .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Nucleic Acids : The compound can bind to DNA and RNA, influencing gene expression and cellular processes.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, which may explain its therapeutic effects in different disease models .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, demonstrating significant inhibition at low concentrations.
- Antiviral Activity : In vivo studies showed that derivatives based on this compound reduced viral loads significantly in infected mice models, suggesting effective antiviral properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | Antimicrobial Activity (MIC) | Antiviral Activity | Notes |
|---|---|---|---|
| This compound | 0.25 - 1 µg/mL | Yes | Effective against Gram-positive bacteria |
| 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride | Not specified | Moderate | Used in drug development |
| Indazole derivatives | Varies | High | Potent against specific viruses |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride?
- Methodology : The synthesis typically involves nucleophilic substitution between a chloropyrimidine derivative (e.g., 6-chloro-4-hydroxypyrimidine) and a piperidinyl ether precursor. Reaction conditions (solvent, temperature, catalyst) are critical: anhydrous polar solvents (e.g., DMF) at 80–100°C with a base like K₂CO₃ facilitate ether bond formation . Post-reaction purification via recrystallization or column chromatography ensures product integrity.
- Validation : Monitor reaction progress using TLC or HPLC. Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Techniques :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation : H NMR (pyrimidine protons at δ 8.2–8.5 ppm; piperidinyl protons at δ 1.5–2.8 ppm), FT-IR (C-Cl stretch ~750 cm⁻¹), and HRMS (calculated vs. observed m/z) .
Q. How should this compound be stored to maintain stability?
- Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid moisture (hygroscopicity may degrade the hydrochloride salt) .
- Monitoring : Periodically assess purity via HPLC; discard if degradation exceeds 5% .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Approach : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps (e.g., nucleophilic substitution). Combine with cheminformatics to screen solvent/catalyst combinations. Validate predictions via small-scale experiments .
- Case Study : Reaction path search methods reduced optimization time for analogous pyrimidine-piperidine hybrids by 40% .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Strategies :
- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., ACD/Labs or Gaussian).
- X-ray Crystallography : Resolve ambiguous proton environments (e.g., piperidinyl chair vs. boat conformers) .
- Isotopic Labeling : Use H or C-labeled precursors to track reaction intermediates .
Q. What experimental design principles mitigate side reactions during large-scale synthesis?
- DOE Framework : Apply factorial design to optimize variables (e.g., molar ratio, temperature). For example, a 3² factorial design identified optimal 6-chloro-4-hydroxypyrimidine:piperidine molar ratio (1:1.2) and temperature (90°C), reducing dimerization by 70% .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Q. How can impurity profiles be systematically characterized?
- Protocol :
- Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., dechlorinated pyrimidine or hydrolyzed ethers) .
- Reference Standards : Compare impurities with authenticated samples (e.g., EP-grade references) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
